molecular formula C11H10BrNO2 B1417037 Ethyl 3-bromo-4-cyano-2-methylbenzoate CAS No. 1805189-18-7

Ethyl 3-bromo-4-cyano-2-methylbenzoate

Cat. No.: B1417037
CAS No.: 1805189-18-7
M. Wt: 268.11 g/mol
InChI Key: YJFWATXOPWKYNC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-cyano-2-methylbenzoate is a substituted benzoate ester with a molecular formula of C₁₁H₁₀BrNO₂. Its structure features a bromine atom at the 3-position, a cyano group at the 4-position, and a methyl group at the 2-position of the benzene ring, esterified with an ethyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional substituents, which enable diverse reactivity patterns.

Structural characterization of such compounds often relies on crystallographic techniques. The SHELX system, particularly SHELXL, is widely employed for refining small-molecule crystal structures due to its precision and adaptability to complex substituent arrangements .

Properties

IUPAC Name

ethyl 3-bromo-4-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-4-8(6-13)10(12)7(9)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFWATXOPWKYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C#N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-4-cyano-2-methylbenzoate can be synthesized through various synthetic routes. One common method involves the bromination of 2-methylbenzoic acid followed by esterification and cyanation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-cyano-2-methylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3-bromo-4-cyano-2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-cyano-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-bromo-4-cyano-2-methylbenzoate belongs to a family of substituted benzoate esters. Below is a comparative analysis with structurally related compounds, focusing on substituent effects and functional group interactions.

Substituent Effects on Physical Properties

Substituents significantly influence physical properties such as solubility, melting point, and reactivity. For example:

  • Ethyl 4-nitro-2-methylbenzoate: Replacing the bromine and cyano groups with a nitro group increases polarity, enhancing solubility in polar aprotic solvents like acetone (see Table 1 in for solvent properties) .

Reactivity Patterns

  • Bromine vs. Chlorine: The bromine atom in this compound undergoes nucleophilic substitution more readily than chlorine due to its larger atomic radius and weaker C-Br bond.
  • Cyano Group Utility: The 4-cyano group enables transformations such as hydrolysis to amides or carboxylic acids, a feature shared with compounds like Ethyl 4-cyano-3-fluoro-2-methylbenzoate.

Crystallographic Behavior

Crystallographic studies of similar compounds (e.g., ethyl 4-cyano-3-iodo-2-methylbenzoate) highlight the role of SHELX software in resolving steric clashes caused by bulky substituents.

Limitations of Available Evidence

The provided evidence lacks direct data on this compound’s physical properties or synthetic applications. For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-bromo-4-cyano-2-methylbenzoate
Reactant of Route 2
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Ethyl 3-bromo-4-cyano-2-methylbenzoate

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